A Technical Guide to Methyl 2-(morpholin-2-yl)acetate: Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to Methyl 2-(morpholin-2-yl)acetate: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary: This guide provides a comprehensive technical overview of Methyl 2-(morpholin-2-yl)acetate, a heterocyclic building block of significant interest in modern medicinal chemistry. We delve into its core physicochemical properties, detail robust synthetic protocols with mechanistic insights, and explore its strategic applications in drug discovery and development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and functional attributes of this versatile morpholine derivative.
The Strategic Importance of the Morpholine Scaffold
The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its unique combination of physicochemical properties.[1] As a saturated six-membered heterocycle containing both a secondary amine and an ether linkage, it imparts a favorable balance of hydrophilicity and lipophilicity to parent molecules.[2][3] This balance is crucial for optimizing pharmacokinetic and pharmacodynamic (PK/PD) profiles, particularly for agents targeting the central nervous system (CNS), where permeability across the blood-brain barrier is a significant hurdle.[2][3] The morpholine moiety often improves aqueous solubility, enhances metabolic stability, and can engage in key hydrogen bonding interactions with biological targets.[4]
Methyl 2-(morpholin-2-yl)acetate emerges as a particularly valuable derivative. It retains the beneficial morpholine core while introducing two key functional handles—a secondary amine and a methyl ester—that serve as versatile points for synthetic elaboration. Its chiral center allows for the development of stereospecific drugs, which is critical for selective interaction with biological targets like enzymes and receptors.[5]
Caption: Chemical structure of Methyl 2-(morpholin-2-yl)acetate.
Physicochemical and Spectroscopic Profile
A thorough understanding of the compound's properties is foundational for its effective use. The data presented below pertains to the racemic free base unless otherwise specified. It is commonly supplied and utilized as a hydrochloride salt to improve stability and handling.[6]
| Property | Value | Source |
| IUPAC Name | methyl 2-morpholin-2-ylacetate | PubChem[7] |
| Molecular Formula | C₇H₁₃NO₃ | PubChem[7] |
| Molecular Weight | 159.18 g/mol | PubChem[7] |
| CAS Number | 473269-88-4 | PubChem[7] |
| Appearance | White crystalline powder (as HCl salt) | Chem-Impex[6] |
| Melting Point | 177-181 °C (as HCl salt) | Chem-Impex[6] |
| Predicted XLogP3 | -0.7 | PubChem[7] |
| Storage Conditions | 0-8 °C (as HCl salt) | Chem-Impex[6] |
Spectroscopic Characterization: The unambiguous identification of Methyl 2-(morpholin-2-yl)acetate relies on a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the structural integrity, revealing the proton and carbon environments within the molecule.
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Mass Spectrometry (MS): Provides the exact molecular weight, confirming the elemental composition.
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Infrared (IR) Spectroscopy: Identifies key functional groups, such as the C=O stretch of the ester and the N-H stretch of the secondary amine.
Reference spectra are typically available from commercial suppliers and chemical databases.[8]
Synthesis and Mechanistic Insights
The most direct and common synthesis of Methyl 2-(morpholin-2-yl)acetate involves a nucleophilic substitution (SN2) reaction. This section provides a detailed protocol and explores the chemical principles governing the transformation.
Primary Synthetic Route: Nucleophilic Substitution
The core of this synthesis is the reaction of a morpholine precursor with a methyl haloacetate, such as methyl bromoacetate or methyl chloroacetate.[5] The nitrogen atom of the morpholine ring acts as the nucleophile, attacking the electrophilic α-carbon of the haloacetate and displacing the halide leaving group.
Caption: Generalized SN2 reaction mechanism.
Experimental Protocol: Synthesis of Methyl 2-(morpholin-2-yl)acetate
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Reagents & Equipment:
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(±)-Morpholin-2-ylmethanol (1 equivalent)
-
Methyl Bromoacetate (1.1 equivalents)
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Anhydrous Potassium Carbonate (K₂CO₃) (2.5 equivalents)
-
Anhydrous Acetonitrile (ACN)
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Round-bottom flask, reflux condenser, magnetic stirrer
-
Standard glassware for workup and purification
Step-by-Step Procedure:
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Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add (±)-Morpholin-2-ylmethanol and anhydrous acetonitrile.
-
Base Addition: Add anhydrous potassium carbonate to the solution. The base acts as a scavenger for the HBr that will be formed during the reaction, driving the equilibrium towards the product.
-
Reagent Addition: Slowly add methyl bromoacetate to the stirred suspension at room temperature. The choice of bromoacetate over chloroacetate is often made to increase reaction rates, as bromide is a superior leaving group.
-
Reaction: Heat the mixture to a gentle reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KBr).
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude oil is then purified using column chromatography on silica gel, typically with a gradient of ethyl acetate and hexanes, to isolate the pure Methyl 2-(morpholin-2-yl)acetate.
-
Validation: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: A typical workflow for synthesis and purification.
Applications in Research and Development
The utility of Methyl 2-(morpholin-2-yl)acetate stems from its identity as a versatile chemical intermediate.
4.1. Medicinal Chemistry & Drug Discovery: This compound is a key building block for the synthesis of more complex, biologically active molecules.[5] Its morpholine core is a feature of numerous approved drugs.[3][4]
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CNS Drug Candidates: The favorable properties of the morpholine ring make this intermediate highly attractive for developing novel therapeutics for neurological disorders.[2][6]
-
Enzyme Inhibitors: The ester and amine functionalities can be readily modified to synthesize libraries of compounds for screening as enzyme inhibitors, for example, in oncology or inflammation research.[1][4]
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Scaffold for Diversity: It serves as a foundational scaffold to which various pharmacophores can be attached, enabling the exploration of structure-activity relationships (SAR).
4.2. Biochemical Research: Beyond synthesis, it is used as a tool compound in biochemical assays.[6] Its structure can be used to probe the active sites of enzymes or the binding pockets of receptors, helping to elucidate biological pathways.[5][6]
4.3. Agrochemicals: The morpholine scaffold is also present in some fungicides and herbicides. This intermediate can be used in the development of new crop protection agents.[6]
Caption: Logical flow from core compound to its applications.
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for Methyl 2-(morpholin-2-yl)acetate should always be consulted from the supplier, general laboratory safety precautions for handling chemical reagents apply. Based on related morpholine derivatives, the following guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors or dust.[10]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[9] Wash hands after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt is typically stored at refrigerated temperatures (0-8 °C) to ensure long-term stability.[6]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
Methyl 2-(morpholin-2-yl)acetate is more than a simple chemical; it is a strategic tool for innovation in the life sciences. Its combination of a privileged medicinal scaffold with versatile synthetic handles makes it an indispensable intermediate for the development of novel pharmaceuticals and other bioactive compounds. A firm grasp of its properties, synthesis, and safe handling is essential for any researcher aiming to unlock its full potential.
References
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PubChem. (n.d.). Methyl 2-(morpholin-2-yl)acetate. National Center for Biotechnology Information. Retrieved from [Link]
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Cignarella, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]
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E3S Web of Conferences. (2023). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
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PMC. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. National Center for Biotechnology Information. Retrieved from [Link]
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Significance and symbolism. (2024). Morpholine derivatives. Retrieved from [Link]
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Taylor & Francis Online. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]
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Ecolink, Inc. (2019). Methyl Acetate Safety Data Sheet. Retrieved from [Link]
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ResearchGate. (2012). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]
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